Sodium 4-hydroxy-3-methylbutanoate
CAS No.:
Cat. No.: VC16521286
Molecular Formula: C5H9NaO3
Molecular Weight: 140.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9NaO3 |
|---|---|
| Molecular Weight | 140.11 g/mol |
| IUPAC Name | sodium;4-hydroxy-3-methylbutanoate |
| Standard InChI | InChI=1S/C5H10O3.Na/c1-4(3-6)2-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
| Standard InChI Key | FOJNUIYVJMPLMU-UHFFFAOYSA-M |
| Canonical SMILES | CC(CC(=O)[O-])CO.[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Sodium 4-hydroxy-3-methylbutanoate (IUPAC name: sodium;4-hydroxy-3-methylbutanoate) is formally classified as a branched-chain hydroxy acid salt. Its molecular formula is , with a molecular weight of 140.11 g/mol . The structure comprises a four-carbon backbone featuring:
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A methyl group (-CH) at the C3 position
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A hydroxyl group (-OH) at the C4 position
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A carboxylate group (-COO) at the terminal carbon, neutralized by a sodium cation .
The SMILES notation accurately captures this arrangement , while the InChIKey provides a unique stereochemical identifier .
Comparative Structural Analysis
When contrasted with related compounds:
This structural configuration confers distinct solubility characteristics, with high water solubility (>500 mg/mL) attributable to the ionic sodium carboxylate group and polar hydroxyl functionality .
Synthesis and Production Methodologies
Neutralization of Parent Acid
The primary synthetic route involves neutralizing 4-hydroxy-3-methylbutanoic acid with sodium hydroxide:
Stoichiometric control at pH 7.5-8.5 ensures complete conversion while avoiding decomposition of the hydroxyl group . Industrial-scale production typically employs continuous flow reactors with in-line pH monitoring to optimize yield (>95%) .
Purification Techniques
Crystallization from aqueous ethanol solutions (70-80% v/v) produces pharmaceutical-grade material with <0.1% residual solvent content . Advanced purification methods include:
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Ion-exchange chromatography for heavy metal removal
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Freeze-drying to obtain hygroscopic powder formulations
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Membrane filtration (0.22 μm) for sterility in injectable preparations
Biological Activities and Pharmacological Effects
Metabolic Pathway Integration
As a structural analog of branched-chain amino acid (BCAA) metabolites, sodium 4-hydroxy-3-methylbutanoate participates in:
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Leucine catabolism: Serves as an intermediate in the conversion of α-ketoisocaproate to acetyl-CoA
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Hepatic gluconeogenesis: Modulates PEPCK enzyme activity through allosteric regulation
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Mitochondrial β-oxidation: Enhances fatty acid transport via carnitine shuttle upregulation
Industrial and Pharmaceutical Applications
Nutraceutical Formulations
As a dietary supplement ingredient, it demonstrates:
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Bioavailability enhancement: 68% higher plasma AUC compared to free acid form in human trials
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Synergistic effects: Combined with β-hydroxy-β-methylbutyrate (HMB), increases lean body mass by 1.2 kg over 12 weeks
Pharmaceutical Excipient Use
Key functional roles include:
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pH stabilization: Maintains formulation pH 6.8-7.2 in parenteral solutions
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Cryoprotection: Reduces protein denaturation by 15% during lyophilization
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Metal chelation: Binds Fe at 1:1 molar ratio, preventing catalytic degradation
Comparative Analysis with Structural Analogs
Sodium 4-Hydroxy-3,3-Dimethylbutanoate
The dimethyl derivative (CID 102255373) exhibits:
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Reduced metabolic activity: 60% lower BCAA transaminase affinity
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Enhanced thermal stability: Decomposition temperature increased by 40°C
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Altered solubility: 320 mg/mL in aqueous solutions vs. 580 mg/mL for parent compound
Emerging Research Directions
Targeted Drug Delivery Systems
Recent advances employ sodium 4-hydroxy-3-methylbutanoate as:
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Lipid nanoparticle stabilizer: Improves mRNA vaccine stability at 4°C by 3-fold
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Ion-pairing agent: Enhances intestinal absorption of bisphosphonates by 55%
Sustainable Production Methods
Green chemistry innovations include:
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Biocatalytic synthesis: Recombinant E. coli strains achieve 88% conversion yield
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Solar-driven crystallization: Reduces energy consumption by 70% vs. thermal methods
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